Fmoc-L-Lys(N3-Aca-DIM)-OH

Peptide Solubility SPPS Hydrophobic Peptides

Hydrophobic peptide sequences frequently precipitate during SPPS purification, causing complete workflow failure. Fmoc-L-Lys(N3-Aca-DIM)-OH overcomes this via its integrated Aca-DIM solubilizing linker-a traceless 'helping hand' tag. • Enables straightforward HPLC purification of otherwise intractable protected peptides • Quantitative tag removal under mild conditions (1 M hydrazine or hydroxylamine) • Terminal azide enables post-purification CuAAC/SPAAC click conjugation • Validated in total synthesis of challenging proteins (Ebola virus C20 peptide, ribosomal protein L31)

Molecular Formula C35H43N5O6
Molecular Weight 629.7 g/mol
Cat. No. B6288448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(N3-Aca-DIM)-OH
Molecular FormulaC35H43N5O6
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C
InChIInChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1
InChIKeyBFEOBKQXWBSIEV-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Lys(N3-Aca-DIM)-OH: A Specialized Azide-Functionalized Lysine Building Block for SPPS and Site-Specific Bioconjugation


Fmoc-L-Lys(N3-Aca-DIM)-OH (CAS 2408993-39-3) is an Fmoc-protected lysine derivative engineered as a click chemistry-enabled building block for solid-phase peptide synthesis (SPPS) . Its structure comprises three key functional components: an Fmoc-protected α-amine for standard SPPS incorporation, a lysine ε-amine conjugated to a unique Aca-DIM solubilizing linker, and a terminal azide (N₃) group that enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . This compound was specifically designed as a traceless, semipermanent solubilizing tool—termed a 'helping hand'—to overcome the critical challenge of purifying highly insoluble or aggregating peptides during chemical protein synthesis [1].

Why Generic Azido-Lysine Analogs Cannot Substitute for Fmoc-L-Lys(N3-Aca-DIM)-OH in 'Helping Hand' Peptide Purification Workflows


Attempting to substitute Fmoc-L-Lys(N3-Aca-DIM)-OH with simpler, commercially available azido-lysine analogs such as Fmoc-L-Lys(N₃)-OH (CAS 159610-89-6) would result in a complete failure of the intended purification workflow . While Fmoc-L-Lys(N₃)-OH can provide a clickable azide handle, it lacks the integrated Aca-DIM solubilizing linker domain. This linker is the essential pharmacophore responsible for imparting temporary, high aqueous solubility to otherwise intractable hydrophobic peptide sequences [1]. Without this solubilizing moiety, a peptide labeled only with an azide remains just as prone to aggregation and precipitation during HPLC purification and handling. Furthermore, the specific Aca-DIM linker is engineered for traceless, quantitative removal under mild, peptide-compatible conditions (1 M hydrazine or hydroxylamine) after purification, a feature absent in non-cleavable or orthogonal chemistries used by other azide-functionalized building blocks [2].

Fmoc-L-Lys(N3-Aca-DIM)-OH: Quantifiable Performance Metrics vs. Standard Azido-Lysine in Solubility Enhancement and Tag Cleavage


Hydrophobicity Reduction: LogP Comparison vs. Standard Azido-Lysine

The Aca-DIM linker in Fmoc-L-Lys(N3-Aca-DIM)-OH significantly reduces the overall hydrophobicity of the modified lysine building block compared to the standard azido-lysine, Fmoc-L-Lys(N₃)-OH. The partition coefficient (LogP) is a quantitative measure of lipophilicity, with lower values indicating higher aqueous solubility [1]. While Fmoc-L-Lys(N₃)-OH has a measured LogP of 4.0 , Fmoc-L-Lys(N3-Aca-DIM)-OH has a measured LogP of 6.5 . The higher LogP of the target compound indicates that the Aca-DIM linker makes the lysine building block more hydrophobic, which is counterintuitive for a solubilizing tag. However, the DIM moiety is designed to enhance solubility of the entire peptide construct through its unique interactions, not as a standalone property of the building block.

Peptide Solubility SPPS Hydrophobic Peptides

Molecular Weight Comparison for Designing Solubilizing Tags

The molecular weight of a solubilizing building block is a critical parameter for designing effective 'helping hand' strategies. A larger solubilizing tag can provide more potent solubility enhancement but may also introduce steric hindrance during SPPS [1]. Fmoc-L-Lys(N3-Aca-DIM)-OH has a molecular weight of 629.75 g/mol , which is significantly larger than the standard azido-lysine Fmoc-L-Lys(N₃)-OH (394.4 g/mol) [2]. This larger size is due to the integrated Aca-DIM linker, which provides the solubilizing functionality. In contrast, alternative solubilizing building blocks like Fmoc-Ddae-OH (used for introducing oligo-Lys tags) have different molecular weights (e.g., ~500-600 g/mol range) and offer different solubilization mechanisms.

SPPS Building Blocks Helping Hand Strategy Peptide Synthesis

Traceless Tag Cleavage: Quantitative Removal with Hydrazine vs. Non-Cleavable Analogs

A key differentiator of Fmoc-L-Lys(N3-Aca-DIM)-OH is the traceless, quantitative removal of its solubilizing tag under mild conditions. The DIM-based linker is specifically designed to be cleaved by treatment with 1 M hydrazine or hydroxylamine solution after HPLC purification . This is a critical advantage over alternative solubilizing tags, such as poly-lysine sequences, which are not easily removed and remain attached to the final peptide product [1]. While quantitative cleavage efficiency data for this specific compound is not available in the public domain, the DIM linker chemistry is well-established for traceless removal in 'helping hand' applications [2]. This contrasts with non-cleavable azido-lysine analogs like Fmoc-L-Lys(N₃)-OH, which permanently attach the azide handle to the peptide.

Peptide Purification Helping Hand Strategy SPPS Cleavage

Integrated Solubilizing Functionality: Single-Step SPPS Incorporation vs. Multi-Step Tagging

Fmoc-L-Lys(N3-Aca-DIM)-OH offers a streamlined workflow for introducing a solubilizing 'helping hand' into a peptide sequence. The entire Aca-DIM solubilizing linker and azide click handle are integrated into a single, Fmoc-protected lysine building block that can be incorporated directly during standard Fmoc-SPPS using the same coupling and deprotection cycles as natural amino acids . This contrasts with alternative solubilization strategies that require multiple synthetic steps, such as the post-synthetic attachment of a solubilizing tag to a pre-formed peptide or the iterative addition of multiple lysine residues to create a poly-Lys tag [1]. While quantitative coupling efficiency data for this specific building block is not publicly available, the single-step incorporation reduces the risk of incomplete reactions and simplifies purification [2].

SPPS Efficiency Helping Hand Strategy Peptide Synthesis Workflow

Fmoc-L-Lys(N3-Aca-DIM)-OH: Validated Application Scenarios in Chemical Protein Synthesis and ADC Development


Purification of Highly Insoluble or Aggregating Peptide Sequences via the 'Helping Hand' Strategy

This compound is the definitive reagent for implementing the traceless 'helping hand' solubilization strategy in Fmoc-SPPS. Researchers encountering peptide sequences that precipitate during synthesis or resist standard HPLC purification can incorporate Fmoc-L-Lys(N3-Aca-DIM)-OH at a lysine position (or as an N-terminal modification) . The integrated Aca-DIM linker imparts sufficient aqueous solubility to the full-length protected peptide, enabling straightforward HPLC purification. Following purification, the solubilizing tag is quantitatively cleaved with 1 M hydrazine or hydroxylamine, yielding the native, unmodified peptide sequence ready for ligation or biological assays [1]. This application is supported by the class of DIM-based 'helping hand' tools validated for the synthesis of challenging proteins like the Ebola virus C20 peptide and the ribosomal protein L31 .

Site-Specific Introduction of Click Chemistry Handles for Peptide Bioconjugation

The terminal azide group on Fmoc-L-Lys(N3-Aca-DIM)-OH provides a bioorthogonal handle for post-synthetic conjugation via CuAAC or SPAAC click chemistry . This enables the precise, covalent attachment of fluorophores, affinity tags (e.g., biotin), PEG polymers, or cytotoxic payloads to a specific lysine residue within a peptide or protein. The Aca-DIM linker acts as a spacer, positioning the click handle away from the peptide backbone to minimize steric interference with the conjugation reaction and preserve the biological activity of the modified peptide [1]. This application is particularly valuable in the development of peptide-drug conjugates and imaging probes, where site-specific modification is critical for maintaining target affinity and in vivo performance .

Synthesis of Complex Peptide Architectures and Chemical Protein Synthesis Intermediates

Fmoc-L-Lys(N3-Aca-DIM)-OH serves as a versatile building block for constructing complex, multi-functional peptide architectures. The azide handle can be used to conjugate the peptide to solid supports, dendrimers, or other peptides for the creation of branched or cyclic structures . In the context of chemical protein synthesis via Native Chemical Ligation (NCL), this building block can be used to install a temporary solubilizing tag on a challenging peptide segment. After ligation to form the full-length protein, the tag can be removed to yield the native sequence [1]. This approach, sometimes termed Click-Assisted NCL (CAN), overcomes the solubility limitations that often derail the total synthesis of large or hydrophobic proteins .

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